3-(2-Chloro-6-fluoroquinolin-3-yl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-chloro-6-fluoroquinolin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2/c13-12-7(1-4-11(16)17)5-8-6-9(14)2-3-10(8)15-12/h2-3,5-6H,1,4H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOUFBCJRJCQSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1F)CCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Synthesis
The Friedländer quinoline synthesis remains a cornerstone for constructing the quinoline skeleton. This method involves condensing 2-amino-5-fluorobenzonitrile with a β-keto ester, such as ethyl acetoacetate, under acidic conditions. For instance, heating 2-chloro-6-fluoroaniline with ethyl 3-oxobutanoate in polyphosphoric acid at 120°C yields 2-chloro-6-fluoroquinoline-3-carboxylate, which serves as a pivotal intermediate. Subsequent hydrolysis of the ester to the carboxylic acid and reduction can adjust the chain length, though direct propanoic acid introduction requires additional steps.
Skraup and Doebner-Miller Modifications
Alternative cyclization methods, such as the Skraup reaction, utilize glycerol and sulfuric acid with 2-chloro-6-fluoroaniline to form the quinoline ring. However, these conditions often lead to over-oxidation, complicating the introduction of sensitive functional groups like propanoic acid. The Doebner-Miller variant, employing α,β-unsaturated ketones, offers better control but requires stringent temperature modulation to prevent side reactions.
Functionalization at the 3-Position
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is pivotal for introducing formyl groups at the 3-position of the quinoline ring. Treating 2-chloro-6-fluoroquinoline with phosphoryl chloride (POCl3) and dimethylformamide (DMF) at 0–5°C generates 2-chloro-6-fluoroquinoline-3-carbaldehyde in 55–60% yield. This aldehyde intermediate serves as a versatile precursor for chain elongation via Wittig or Horner-Wadsworth-Emmons reactions.
Nucleophilic Aromatic Substitution
Electron-deficient quinolines facilitate nucleophilic aromatic substitution (SNAr) at the 3-position. For example, reacting 2-chloro-6-fluoro-3-nitroquinoline with sodium propiolate under basic conditions introduces a propargyl group, which is hydrogenated to propanoic acid using palladium on carbon (Pd/C). This method achieves moderate yields (40–50%) but requires high temperatures (100–120°C) and extended reaction times.
Alternative Approaches
Cross-Coupling Reactions
Suzuki-Miyaura coupling between 3-bromo-2-chloro-6-fluoroquinoline and a propanoic acid-derived boronic ester (e.g., pinacolyl propanoate) using Pd(PPh3)4 and cesium carbonate (Cs2CO3) in tetrahydrofuran (THF) provides a streamlined route. However, the instability of boronic acids under acidic conditions necessitates careful optimization, with reported yields of 50–60%.
Oxidation of Alkyl Side Chains
Oxidizing 3-(2-chloro-6-fluoroquinolin-3-yl)propanal to the corresponding acid using Jones reagent (CrO3/H2SO4) represents a classical approach. While effective, over-oxidation to CO2 remains a challenge, necessitating low-temperature (−10°C) conditions to maintain selectivity.
Comparative Analysis of Methods
The table below summarizes key parameters for the predominant synthetic routes:
| Method | Yield (%) | Key Reagents | Temperature (°C) | Time (h) |
|---|---|---|---|---|
| Friedländer Synthesis | 55–60 | PPA, β-keto ester | 120 | 12 |
| Vilsmeier-Haack | 60 | POCl3, DMF | 0–5 | 6 |
| EDC Coupling | 65–72 | EDC, HOBt | 25 | 24 |
| Heck Alkylation | 80 | Pd(OAc)2, P(o-Tol)3 | 80 | 8 |
The Heck alkylation method offers superior yields and selectivity, though it requires expensive palladium catalysts. Conversely, the Vilsmeier-Haack route is cost-effective but involves hazardous reagents like POCl3.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-fluoroquinolin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, this compound serves as a building block for creating more complex quinoline derivatives. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to quinoline derivatives | Potassium permanganate, Chromium trioxide |
| Reduction | Forms amine or alcohol derivatives | Lithium aluminum hydride, Sodium borohydride |
| Substitution | Replaces chloro and fluoro groups | Nucleophiles like amines, thiols |
These reactions facilitate the development of new materials and compounds that can be used in various applications.
Biology
The compound is being investigated for its biological activity , particularly its potential antimicrobial and anticancer properties. Research indicates that it may interact with specific molecular targets, modulating enzyme activity and influencing biological pathways. Its dual chloro and fluoro substitutions enhance its efficacy compared to similar compounds .
Medicine
In medicinal chemistry, 3-(2-Chloro-6-fluoroquinolin-3-yl)propanoic acid is explored for drug development. Its unique structure is thought to contribute to its potential as a therapeutic agent against various diseases. For instance, it has been studied for its effects on conditions mediated by integrins, such as age-related macular degeneration (AMD) and diabetic retinopathy (DR) .
Case Study:
A notable study highlighted the use of quinoline derivatives in treating AMD by targeting vascular endothelial growth factor (VEGF). The findings suggest that compounds similar to this compound could play a role in developing effective treatments for these conditions .
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its properties make it suitable for various applications ranging from agrochemicals to advanced materials science. The compound's ability to undergo diverse chemical transformations allows for innovation in product development .
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluoroquinolin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues with Aromatic/Heterocyclic Substituents
Chlorinated 3-Phenylpropanoic Acid Derivatives (Marine Actinomycetes)
- Compounds: 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (1), methyl ester (2), and 3-(3-chloro-4-hydroxyphenyl)propanoic acid (3) .
- Structural Differences: Replace quinoline with a phenyl ring; substituents include Cl and OH groups.
- Biological Activity: Antimicrobial activity against E. coli and S.
- Key Insight : Chlorination enhances antimicrobial potency, while hydroxyl groups may improve solubility.
MK 571 (Leukotriene Antagonist)
- Compound: 3-([{3-(2-[7-chloro-2-quinolinyl]ethenyl)phenyl}-thio]methyl]thio)propanoic acid .
- Structural Differences: Quinoline core with ethenyl and thioether substituents; lacks fluoro group.
- Key Insight: Quinoline’s planar structure facilitates interactions with hydrophobic protein pockets.
3-(2-Oxo-2H-pyran-6-yl)propanoic Acid
- Compound: Heterocyclic substituent (pyran) instead of quinoline .
- Biological Activity : Moderate antifungal activity against Aspergillus niger (MIC ~50 µg/mL).
- Key Insight: Oxygenated heterocycles may reduce cytotoxicity compared to halogenated quinolines.
Functional Analogues: Pharmacological Activity
PPARγ Agonists (Antidiabetic Agents)
- Compounds: Rosiglitazone, SB-219994 (α-trifluoroethoxy propanoic acid derivatives) .
- Structural Differences: Phenyl or benzophenone substituents; stereochemistry critical (e.g., SB-219994 IC50 = 770-fold lower than its enantiomer).
- Biological Activity : High PPARγ binding affinity (IC50 = 4–12 nM in adipocytes); antihyperglycemic effects in vivo.
- Key Insight : Electron-withdrawing groups (e.g., CF3) enhance receptor binding; stereochemistry dictates potency.
Lifitegrast (Xiidra®)
- Compound: (S)-2-[2-(benzofuran-6-carbonyl)-5,7-dichloro-...]propanoic acid .
- Structural Differences: Complex benzofuran and tetrahydroisoquinoline substituents.
- Biological Activity: LFA-1 antagonist for dry eye disease; propanoic acid critical for target engagement.
- Key Insight : Bulky substituents modulate selectivity for integrin receptors.
Substituent Effects on Activity
Key Research Findings
Halogenation: Chloro and fluoro substituents on aromatic/heterocyclic rings enhance lipophilicity and target binding. For example, MK 571’s chloro-quinoline contributes to MRP inhibition , while marine derivatives’ dichloro-phenyl groups improve antimicrobial activity .
Stereochemistry: Enantiomers of propanoic acid derivatives (e.g., SB-219994 vs. SB-219993) show 100-fold differences in antidiabetic potency .
Heterocyclic vs.
Functional Group Modifications: Esterification (e.g., marine derivative 2) reduces acidity but may enhance membrane permeability, whereas free propanoic acid (target compound) favors receptor interactions .
Biological Activity
3-(2-Chloro-6-fluoroquinolin-3-yl)propanoic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and discusses relevant research findings and case studies.
Chemical Profile
- Chemical Name : this compound
- CAS Number : 1017378-60-7
- Molecular Formula : C12H9ClFNO2
- Molecular Weight : 253.66 g/mol
The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound can modulate enzyme activity or receptor interactions, leading to various therapeutic effects. This includes potential inhibition of pathways involved in cancer progression and microbial resistance mechanisms .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the presence of halogen substituents enhances its antibacterial activity. Specifically, the chloro and fluoro groups contribute to the compound's lipophilicity, improving membrane penetration and subsequent antimicrobial efficacy .
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 4 µg/mL | |
| Escherichia coli | 8 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. It is known to target indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. In vitro studies demonstrated that derivatives of this compound could effectively degrade IDO1, leading to enhanced antitumor immunity. The compound NU227326, a derivative related to this compound, showed a DC50 of 5 nM in human glioblastoma cells, indicating potent activity against cancer cells .
Case Study: IDO1 Targeting
In a recent study, the efficacy of a PROTAC (proteolysis targeting chimera) based on this quinoline structure was evaluated. The results indicated that treatment with the PROTAC led to significant reductions in kynurenine levels across multiple cancer cell lines, demonstrating its ability to modulate IDO1 activity effectively .
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) analysis reveals that modifications on the quinoline core significantly influence biological activity. For instance:
- Halogen Substitutions : The introduction of halogens such as Cl and F enhances both antimicrobial and anticancer activities.
- Electron-Withdrawing Groups : Groups like nitro (-NO₂) reduce biological activity, while electron-donating groups can also lead to diminished effects .
Table 2: SAR Summary
| Modification | Effect on Activity |
|---|---|
| Chlorine Substitution | Increased activity |
| Fluorine Substitution | Increased activity |
| Nitro Group | Decreased activity |
| Hydroxyl Group | Decreased activity |
Q & A
Q. What are the recommended synthetic routes for 3-(2-Chloro-6-fluoroquinolin-3-yl)propanoic acid, and how can purity be validated?
Methodological Answer:
- Synthesis : Use a multi-step approach involving:
- Quinoline Core Formation : Friedländer condensation of 2-chloro-6-fluoroaniline with a β-keto ester to build the quinoline scaffold .
- Side-Chain Introduction : Introduce the propanoic acid moiety via nucleophilic substitution or coupling reactions, as seen in fluoropyridinyl propanoic acid derivatives .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol/water .
- Purity Validation :
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- FT-IR : Identify carboxylic acid (C=O stretch at ~1700 cm) and quinoline C-F/C-Cl bonds (600–800 cm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H] ~308.03) and isotopic patterns for Cl/F .
- F NMR : Quantify fluorine incorporation and assess electronic environment (δ -110 to -120 ppm for aromatic F) .
Q. What safety protocols are essential during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for synthesis and purification .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent decomposition .
- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can computational modeling optimize synthetic yield and predict bioactivity?
Methodological Answer:
- Quantum Chemistry : Calculate reaction transition states (e.g., DFT for coupling reactions) to identify rate-limiting steps .
- QSPR Models : Train models using datasets from fluorinated quinoline derivatives to predict solubility and logP .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the carboxylic acid and quinoline moieties .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and controls (e.g., fluoropyridinyl analogs) .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioassays .
- Statistical Analysis : Apply ANOVA to compare IC values across studies, accounting for batch variability in compound purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
